molecular formula C25H34O8 B15073272 Hydrocortisone hemisuccinate anhydrous

Hydrocortisone hemisuccinate anhydrous

Cat. No.: B15073272
M. Wt: 462.5 g/mol
InChI Key: VWQWXZAWFPZJDA-WRCNZEDTSA-N
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Description

Hydrocortisone hemisuccinate anhydrous is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and antiallergic properties. This compound is a derivative of hydrocortisone, which is the main glucocorticoid secreted by the adrenal cortex . This compound is often utilized in medical treatments for conditions such as inflammation, allergies, and certain autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone hemisuccinate anhydrous is synthesized through the esterification of hydrocortisone with succinic anhydride. The reaction typically involves the use of a solvent such as pyridine or dimethylformamide (DMF) and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the anhydrous form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone hemisuccinate anhydrous undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Hydrocortisone hemisuccinate anhydrous exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Hydrocortisone hemisuccinate anhydrous is unique in its specific esterification with succinic acid, which enhances its solubility and bioavailability compared to other hydrocortisone derivatives. Similar compounds include:

This compound stands out due to its specific pharmacokinetic properties and its effectiveness in treating a wide range of inflammatory and allergic conditions .

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

4-[2-[(8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22-,23-,24-,25-/m0/s1

InChI Key

VWQWXZAWFPZJDA-WRCNZEDTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O

Origin of Product

United States

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